molecular formula C22H30O2Si B8296019 4-(t-Butyl-diphenyl-silanyloxy)-cyclohexanol CAS No. 130745-64-1

4-(t-Butyl-diphenyl-silanyloxy)-cyclohexanol

Cat. No. B8296019
M. Wt: 354.6 g/mol
InChI Key: LXGBGZOYKCDRQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(t-Butyl-diphenyl-silanyloxy)-cyclohexanol is a useful research compound. Its molecular formula is C22H30O2Si and its molecular weight is 354.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(t-Butyl-diphenyl-silanyloxy)-cyclohexanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(t-Butyl-diphenyl-silanyloxy)-cyclohexanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

130745-64-1

Product Name

4-(t-Butyl-diphenyl-silanyloxy)-cyclohexanol

Molecular Formula

C22H30O2Si

Molecular Weight

354.6 g/mol

IUPAC Name

4-[tert-butyl(diphenyl)silyl]oxycyclohexan-1-ol

InChI

InChI=1S/C22H30O2Si/c1-22(2,3)25(20-10-6-4-7-11-20,21-12-8-5-9-13-21)24-19-16-14-18(23)15-17-19/h4-13,18-19,23H,14-17H2,1-3H3

InChI Key

LXGBGZOYKCDRQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCC(CC3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 1000-mL 3-necked round-bottom flask was placed cyclohexane-1,4-diol (20 g, 172.18 mmol, 1.00 equiv), 1,4-dioxane (500 mL) and 1H-imidazole (17.58 g, 258.24 mmol, 1.50 equiv). This was followed by the addition of a solution of tert-butyl(chloro)diphenylsilane (49.69 g, 180.78 mmol, 1.05 equiv) in dioxane (100 mL) dropwise with stirring at 15° C. The resulting solution was stirred for 15 h at 15-20° C. The solids were filtered out. The filtrate was diluted with 200 mL of water. The resulting solution was extracted with 3×200 mL of ethyl acetate and the organic layers combined and concentrated under vacuum. The residue was applied onto a silica gel column with ethyl acetate/petroleum ether (0:1-1:60-1:50-1:30-1:20). Purification afforded 32.98 g (54%) of 4-[(tert-butyldiphenylsilyl)oxy]cyclohexan-1-ol (74.1) as a white semi-solid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
17.58 g
Type
reactant
Reaction Step Two
Quantity
49.69 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

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